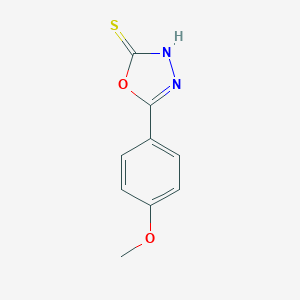

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

説明

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

It’s suggested that similar compounds inhibit their targets in a substrate-specific manner . This could mean that the compound interacts with its target, altering its function and leading to changes in the cellular processes that the target is involved in .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . Inhibition of ALOX15 could potentially affect these metabolic pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit antitumor activity . This suggests that 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol could potentially have similar effects.

生化学分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions could be due to the compound’s structure, which may allow it to bind to specific sites on these biomolecules.

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

生物活性

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with carbon disulfide in an alkaline medium. This method allows for the formation of the oxadiazole ring, which is crucial for its biological activity. Variations in the synthetic route can lead to different derivatives with potentially enhanced properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown promising results against various cancer cell lines:

- In vitro Activity : Research indicates that this compound exhibits significant cytotoxic effects against leukemia (K-562) and breast cancer (MCF-7) cell lines. For instance, it demonstrated an IC50 value of approximately 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong inhibitory activity against cancer proliferation pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K-562 (Leukemia) | 0.24 | EGFR Inhibition |

| MCF-7 (Breast) | 0.67 | Induction of Apoptosis |

| HCT116 (Colon) | 0.80 | HDAC Inhibition |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell growth and survival, including histone deacetylases (HDAC) and thymidylate synthase .

- Apoptosis Induction : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins .

Study on Anticancer Activity

A study conducted by El-Din et al. synthesized several oxadiazole derivatives, including this compound. The results showed that this compound exhibited potent antiproliferative effects against a panel of cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity and bioavailability, contributing to its increased anticancer activity. Modifications to the oxadiazole core have also been explored to optimize efficacy .

科学的研究の応用

Pharmaceutical Development

Drug Design and Therapeutics

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol serves as a scaffold for designing new pharmaceuticals. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents . For instance, studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus . Additionally, the compound has been explored for its potential in anticancer therapies , with several derivatives demonstrating cytotoxic effects against various cancer cell lines .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with metal ions makes it essential for pollution monitoring and environmental assessments . This application is critical for ensuring compliance with environmental regulations and assessing the ecological impact of industrial activities.

Material Science

Polymer Enhancements

This compound is incorporated into polymers to enhance their thermal stability and mechanical properties . The addition of this compound improves the performance of materials used in high-temperature applications and contributes to the development of advanced materials with superior characteristics . This application is particularly relevant in industries such as aerospace and automotive manufacturing.

Agricultural Chemistry

Development of Eco-friendly Agrochemicals

The compound has shown potential as a fungicide in agricultural chemistry, providing an eco-friendly alternative to traditional chemical treatments. Research indicates that it can effectively inhibit fungal growth, making it a candidate for developing sustainable agricultural practices . This application aligns with the growing demand for environmentally safe agricultural products.

Biochemical Research

Studying Biological Mechanisms

In biochemical research, this compound is employed to study various biological pathways and mechanisms. It aids researchers in understanding disease processes and developing targeted therapies . The compound's role in inhibiting specific enzymes related to disease progression further underscores its significance in medical research.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Drug design (anti-inflammatory, antimicrobial) | Effective against E. coli, S. aureus, anticancer properties |

| Analytical Chemistry | Reagent for metal ion detection | Important for environmental monitoring |

| Material Science | Enhancements in polymer properties | Improves thermal stability and mechanical strength |

| Agricultural Chemistry | Potential fungicide | Eco-friendly alternative to traditional chemicals |

| Biochemical Research | Studying biological pathways | Aids in understanding disease mechanisms |

特性

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHZJAXROLHKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350580 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23766-26-9 | |

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol potentially interesting for antibacterial drug development?

A1: The research paper ["S‐Substituted Oxadiazoles: A Multi‐Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties" []] investigated a series of S-substituted derivatives of this compound for their antibacterial activity. The study found that these derivatives demonstrated promising inhibitory activity against both Gram-negative and Gram-positive bacteria, including strains like P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus, and B. subtilis []. Notably, some derivatives showed high selectivity and potency against S. typhi []. This selective activity against specific bacterial strains makes these derivatives particularly interesting for further exploration as potential antibacterial agents.

Q2: How do the S-substituted derivatives of this compound compare to existing antibacterial drugs in terms of efficacy?

A2: The study compared the antibacterial activity of the synthesized derivatives to ciprofloxacin, a commonly used broad-spectrum antibiotic []. While the research indicated potent inhibitory activity of the derivatives against the tested bacterial strains, direct comparisons of efficacy are difficult to establish without further investigation into factors like minimum inhibitory concentrations (MIC) and in vivo studies []. Further research is needed to determine if these derivatives offer advantages over existing antibiotics in terms of efficacy, spectrum of activity, or resistance development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。